4-{[(4-Aminophenyl)carbonyl]amino}butanoate
CAS No.: 1435804-65-1
Cat. No.: VC5597268
Molecular Formula: C11H13N2NaO3
Molecular Weight: 244.226
* For research use only. Not for human or veterinary use.
![4-{[(4-Aminophenyl)carbonyl]amino}butanoate - 1435804-65-1](/images/structure/VC5597268.png)
Specification
CAS No. | 1435804-65-1 |
---|---|
Molecular Formula | C11H13N2NaO3 |
Molecular Weight | 244.226 |
IUPAC Name | 4-[(4-aminobenzoyl)amino]butanoate |
Standard InChI | InChI=1S/C11H14N2O3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15)/p-1 |
Standard InChI Key | GQYKCLDZIIBTIG-UHFFFAOYSA-M |
SMILES | C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s systematic name, 4-{[(4-Aminophenyl)carbonyl]amino}butanoate, reflects its molecular architecture:
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A butanoate ester (C₄H₇O₂⁻) forms the backbone.
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A carbamoyl group (-NH-C(=O)-) bridges the ester to a 4-aminophenyl aromatic ring.
The presence of both hydrophilic (amide, ester) and hydrophobic (aromatic) regions enables balanced solubility and membrane permeability, as evidenced by computational predictions of log P (~2.0) and high gastrointestinal absorption .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally related compounds, such as methyl 4-(4-aminophenyl)butanoate, reveal distinct proton environments:
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Aromatic protons: δ 6.46–6.96 ppm (doublets, J = 8.2–8.5 Hz) .
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Aliphatic chain protons: δ 1.73–2.55 ppm (multiplet patterns) .
These signals align with expectations for the target compound, with additional downfield shifts anticipated for the amide NH group (δ ~7–8 ppm).
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 4-{[(4-Aminophenyl)carbonyl]amino}butanoate typically involves amide coupling followed by esterification:
Amide Bond Formation
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Activation of 4-aminobenzoic acid: Conversion to an acyl chloride or mixed carbonate.
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Reaction with 4-aminobutanoic acid: Forms the carbamoyl linkage. Patent literature emphasizes the use of imidazolide intermediates for efficient coupling .
Esterification
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Acid-catalyzed esterification: Treatment with methanol and sulfuric acid at reflux achieves >95% yield .
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Thionyl chloride method: Direct conversion of the carboxylic acid to the methyl ester, yielding 70–88% .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Citation |
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Amide coupling | Imidazolide, THF/DMSO, 4 h, rt | 85%* | |
Esterification | H₂SO₄, MeOH, reflux, 1.5 h | 96% | |
Nitro reduction | H₂, Pd/C, MeOH, 3 h | 88% |
*Estimated from analogous protocols.
Purification Strategies
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Chromatography: Silica gel columns with ethyl acetate/hexane gradients resolve polar byproducts .
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Recrystallization: Hot acetonitrile yields high-purity crystals .
Physicochemical and Pharmacological Properties
Solubility and Partitioning
Metabolic Stability
Table 2: ADME Profile
Parameter | Value | Method |
---|---|---|
BBB permeability | Yes | Computational |
Skin permeation | Log Kp = -5.99 cm/s | SILICOS-IT |
CYP2D6 inhibition | No | In vitro |
Applications in Pharmaceutical Development
Renin Inhibitors
Patent EP0225311A2 highlights 4-aminobutanoic acid derivatives as intermediates for renin-inhibitory peptides . The target compound’s amide group mimics transition states in enzymatic catalysis, enabling selective binding to renin’s active site.
Statin Analogs
The carbamoyl-aryl motif is integral to statin-like molecules, which inhibit HMG-CoA reductase. Structural analogs of 4-{[(4-Aminophenyl)carbonyl]amino}butanoate show promise in lowering LDL cholesterol .
Future Directions
Prodrug Development
Esterase-mediated hydrolysis of the butanoate moiety could enable targeted drug release. Computational models predict rapid conversion in hepatic tissue .
Structure-Activity Relationships
Modifying the aryl amine’s substitution pattern may enhance selectivity for renin over off-target proteases.
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